3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-
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Overview
Description
4-(Methylbenzylamino)-3-butene-2-one is an organic compound that features a benzylamine group attached to a butene-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylbenzylamino)-3-butene-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with 3-butene-2-one under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 4-(Methylbenzylamino)-3-butene-2-one may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Methylbenzylamino)-3-butene-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzylamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
4-(Methylbenzylamino)-3-butene-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylbenzylamino)-3-butene-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylamine: Shares the benzylamine group but lacks the butene-2-one backbone.
3-Butene-2-one: Contains the butene-2-one structure but lacks the benzylamine group.
Benzylamine: Similar structure but without the methyl group on the benzyl ring.
Uniqueness
4-(Methylbenzylamino)-3-butene-2-one is unique due to the combination of the benzylamine group and the butene-2-one backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90054-90-3 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(E)-4-[benzyl(methyl)amino]but-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3/b9-8+ |
InChI Key |
GHHBPLXESWBWPC-CMDGGOBGSA-N |
Isomeric SMILES |
CC(=O)/C=C/N(C)CC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C=CN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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